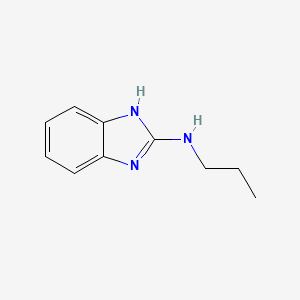

N-propyl-1H-benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

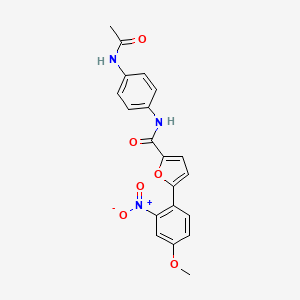

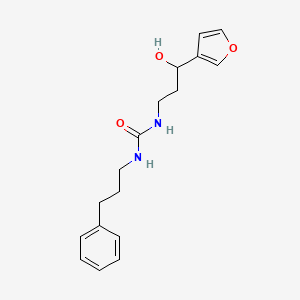

“N-propyl-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that are of wide interest due to their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported .Molecular Structure Analysis

The molecular weight of “this compound” is 175.230 Da . It has three hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 349.7±25.0 °C at 760 mmHg, and a flash point of 165.3±23.2 °C . Its molar refractivity is 52.3±0.5 cm3, and it has a polar surface area of 44 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

N-propyl-1H-benzimidazol-2-amine and related benzimidazole compounds are widely used in chemical synthesis and material science. For instance, CuI-catalyzed amination of arylhalides with guanidines or amidines facilitates the facile synthesis of 1-H-2-substituted benzimidazoles, showcasing the compound's utility in creating structurally diverse benzimidazoles (Xiaohu Deng et al., 2009). Moreover, the influence of temperature on the tautomerism of N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine has been studied, indicating its electrochemical behavior and highlighting its significance in understanding the physical properties of benzimidazole derivatives (S. Servi et al., 2012).

Biological Activities

Benzimidazole derivatives, including this compound, have been investigated for their biological activities. Studies reveal that these compounds exhibit significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. For instance, certain N-substituted-2-amino-1H-benzimidazoles demonstrated indicative cytotoxic activity against human epithelial colorectal carcinoma HT-29 and breast cancer cells MDA-MB 231 (A. Mavrova et al., 2012). Additionally, palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized and evaluated for their biological activity, showcasing their application in the development of potential anticancer compounds (N. T. A. Ghani & A. Mansour, 2011).

Corrosion Inhibition

The application of benzimidazole derivatives extends to corrosion inhibition. Novel benzimidazole derivatives have been studied as inhibitors for mild steel in acidic media, demonstrating how the structural elements of these compounds can effectively protect against corrosion. The efficiency of these inhibitors increases with the increase in the number of benzimidazole segments in the molecules, indicating their potential in materials science and engineering (Yongming Tang et al., 2013).

Wirkmechanismus

Target of Action

N-propyl-1H-benzimidazol-2-amine is a derivative of the benzimidazole moiety . Benzimidazole derivatives have been found to exhibit a broad spectrum of pharmacological properties . .

Mode of Action

Benzimidazole derivatives, in general, are known to interact with their targets in a variety of ways . For instance, some benzimidazole derivatives have been found to exhibit inhibitory effects on certain reactions .

Biochemical Pathways

Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been found to exhibit excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives have been found to be effective corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

N-propyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPRPJYIUANQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78508-36-8 |

Source

|

| Record name | N-propyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2625811.png)

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)

![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)